9-Fluoro-7-methylbenzo[c]acridine
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Overview
Description
9-Fluoro-7-methylbenzo[c]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, which includes a fluorine atom and a methyl group, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-7-methylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the acridine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents; often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
Scientific Research Applications
Biology: The compound has been studied for its interactions with biological macromolecules, such as DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool in molecular biology research .
Medicine: Due to its anticancer properties, 9-Fluoro-7-methylbenzo[c]acridine is being investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry: The compound is used in the development of fluorescent dyes and materials for visualization of biomolecules and in laser technologies .
Mechanism of Action
The primary mechanism of action of 9-Fluoro-7-methylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . Additionally, the compound can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . These interactions lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a fluorescent dye and in cancer therapy.
Uniqueness: 9-Fluoro-7-methylbenzo[c]acridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes . The methyl group contributes to its selective binding to biological targets .
Properties
CAS No. |
482-41-7 |
---|---|
Molecular Formula |
C18H12FN |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
9-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)20-17-9-7-13(19)10-16(11)17/h2-10H,1H3 |
InChI Key |
JORZEHDIWUENBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)F |
Origin of Product |
United States |
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